Boc-d-lys(biotin)-oh
Description
Contextual Significance of Biotinylation in Contemporary Chemical Biology Research
Biotinylation is the process of covalently attaching biotin (B1667282), a water-soluble B vitamin, to a molecule such as a protein or nucleic acid. labmanager.comcreative-diagnostics.com This process is of immense importance in modern chemical biology for several reasons. The remarkably strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) and streptavidin forms the basis of numerous detection, purification, and immobilization strategies. labmanager.comnih.gov The small size of the biotin molecule (244.31 g/mol ) often ensures that it does not significantly interfere with the native function of the labeled biomolecule. labmanager.comlabinsights.nl
This powerful tool is widely employed in a variety of applications, including:
Immunoassays: Techniques like ELISA and Western blotting utilize biotinylated antibodies for the sensitive and specific detection of target antigens. creative-diagnostics.com
Affinity Purification: Biotinylated proteins or other molecules can be efficiently isolated from complex mixtures using matrices functionalized with avidin or streptavidin. creative-proteomics.com
Molecular Imaging: The conjugation of biotinylated probes with imaging agents such as fluorophores enables the visualization and tracking of molecules within cells and tissues. creative-diagnostics.com
Protein-Protein Interaction Studies: Biotinylation is a key component of techniques like immunoprecipitation, which helps in elucidating the composition of protein complexes. creative-proteomics.com
Recent advancements have focused on site-specific biotinylation methods to ensure homogeneity and preserve the natural function of the target protein. labmanager.comnih.gov
Role of Protected Amino Acids in Peptide Synthesis and Bioconjugation
The synthesis of peptides with a defined sequence is a cornerstone of chemical biology and drug discovery. Solid-phase peptide synthesis (SPPS), a method pioneered by R. Bruce Merrifield, allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin. powdersystems.com A critical aspect of this process is the use of "protected" amino acids. altabioscience.com
Amino acids possess at least two reactive functional groups: an alpha-amino group and a carboxyl group. altabioscience.com Many also have reactive side chains. peptide.com During peptide synthesis, these reactive sites must be temporarily blocked or "protected" to prevent unwanted side reactions and ensure the formation of the correct peptide bond. altabioscience.compeptide.com This is achieved through the use of protecting groups.
An ideal protecting group should be:
Stable under the conditions of peptide bond formation. altabioscience.com
Easily and selectively removable without damaging the growing peptide chain. altabioscience.com
Soluble in the organic solvents used in synthesis. altabioscience.com
The concept of "orthogonality" is crucial in protecting group strategy. peptide.comiris-biotech.de An orthogonal protection scheme allows for the selective removal of one type of protecting group in the presence of others, enabling complex modifications like side-chain labeling or the creation of branched peptides. peptide.comiris-biotech.de
Commonly used protecting groups for the α-amino group are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. altabioscience.com The Boc group is acid-labile, typically removed by strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed by bases such as piperidine. powdersystems.comiris-biotech.de Side chains are protected with groups that are stable to the conditions used for α-amino group deprotection but can be removed during the final cleavage of the peptide from the resin. peptide.com For instance, in Fmoc-based SPPS, acid-labile groups like tert-butyl (tBu) are often used for side-chain protection. iris-biotech.de
Boc-D-Lys(biotin)-OH is a prime example of a protected amino acid derivative designed for specific applications. Here, the α-amino group of the D-lysine is protected by a Boc group, while the ε-amino group of the lysine (B10760008) side chain is modified with a biotin molecule. This design allows for the direct incorporation of a biotinylated amino acid at a specific position within a peptide sequence during SPPS.
Historical Development of Lysine Biotinylation Methodologies
The history of lysine modification is intertwined with the development of protein chemistry and peptide synthesis. Lysine, with its primary ε-amino group, has long been a target for chemical modification.
The story begins with the isolation of lysine from casein in 1889 by Ferdinand Heinrich Edmund Drechsel. biologynotes.in Its chemical structure was later determined by Emil Fischer and Fritz Weigert in 1902. biologynotes.in The advent of industrial-scale production of L-lysine through fermentation, pioneered by Kyowa Hakko Kogyo in 1958, made this amino acid readily available for various applications. biologynotes.innii.ac.jp
Early methods for biotinylating proteins, including the lysine residues within them, were often non-specific, relying on chemical reagents that would react with any accessible primary amine. labinsights.nl This could lead to a heterogeneous mixture of products with varying degrees of biotinylation at different sites, potentially compromising the protein's function. nih.gov
A significant breakthrough was the development of enzymatic biotinylation using the E. coli enzyme biotin ligase (BirA). nih.gov This enzyme specifically recognizes and attaches biotin to a 15-amino acid peptide sequence known as the AviTag. nih.gov By genetically fusing the AviTag to a protein of interest, highly specific, in vivo or in vitro biotinylation can be achieved. nih.gov
In parallel, the evolution of solid-phase peptide synthesis created a demand for amino acid building blocks that were pre-functionalized. This led to the chemical synthesis of derivatives like Fmoc-Lys(Biotin)-OH and This compound . These reagents provided a direct and efficient way to introduce a biotin moiety at a precisely defined position within a synthetic peptide sequence. This site-specific incorporation is a powerful tool for creating well-defined biotinylated probes and other bioconjugates. chemicalbook.comchemdad.com The development of such reagents has been crucial for advancing research in areas requiring precisely labeled peptides.
Structure
2D Structure
Properties
IUPAC Name |
(2R)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N4O6S/c1-21(2,3)31-20(30)24-13(18(27)28)8-6-7-11-22-16(26)10-5-4-9-15-17-14(12-32-15)23-19(29)25-17/h13-15,17H,4-12H2,1-3H3,(H,22,26)(H,24,30)(H,27,28)(H2,23,25,29)/t13-,14+,15+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQNFOCBPUXJCS-AESZEHBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Boc D Lys Biotin Oh
Strategies for Integrating Boc-D-Lys(biotin)-OH into Peptide Chains
The incorporation of a biotin (B1667282) label into a peptide can be achieved at the N-terminus, C-terminus, or an internal position. qyaobio.com The use of a lysine (B10760008) derivative like this compound allows for precise internal or C-terminal labeling by utilizing the lysine side-chain amino group. researchgate.net The primary methods for building peptide chains, Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis, can both accommodate the integration of this biotinylated building block.
Solution-Phase Synthesis Approaches
While less common for long peptides, solution-phase peptide synthesis remains a valuable technique, particularly for producing large quantities of shorter peptides or for peptide fragments to be used in convergent syntheses. This method involves carrying out coupling and deprotection reactions in a suitable solvent, with purification of the intermediate product after each step. thaiscience.info
Boc chemistry is frequently employed in solution-phase synthesis. thaiscience.info this compound can be readily used in this approach. For example, its free carboxylic acid can be activated and coupled to the free N-terminal amine of a peptide chain in solution. Conversely, the Boc group on this compound can be removed using TFA, and the resulting free amine can be coupled to the activated C-terminus of another peptide or amino acid. This step-wise approach, while labor-intensive due to the repeated purifications, offers great control over the reaction conditions.
Design and Synthesis of Biotinylated Lysine Analogues
The simple conjugation of biotin to a lysine residue is effective in many cases, but the design of more sophisticated analogues can significantly improve the performance of the resulting biotinylated peptide in biochemical assays.
Incorporation of Spacer Moieties for Enhanced Biotin Accessibility
A critical consideration when designing biotinylated probes is the potential for steric hindrance. qyaobio.com The biotin molecule itself is relatively bulky, and if it is attached too closely to the peptide backbone, it may be unable to efficiently access the deep binding pocket of streptavidin or avidin (B1170675). issuu.comissuu.com This can lead to reduced binding affinity and poor performance in detection or purification applications.
To mitigate this issue, a spacer arm is often incorporated between the biotin moiety and the lysine's ε-amino group. qyaobio.comresearchgate.net These spacers provide distance and flexibility, enhancing the accessibility of the biotin for binding. issuu.com Common spacer moieties include:
Alkyl Chains : Simple, flexible chains such as 6-aminohexanoic acid (Ahx), also known as aminocaproic acid, are widely used. researchgate.netnih.gov They provide a flexible tether that increases the effective reach of the biotin group.
Polyethylene (B3416737) Glycol (PEG) Spacers : PEG linkers are particularly advantageous. acs.org In addition to providing a flexible, hydrophilic spacer, they can significantly improve the water solubility of the final peptide conjugate. qyaobio.comissuu.com This is important because biotin itself is quite hydrophobic, and its attachment can sometimes cause solubility problems for the parent peptide. issuu.com
These spacers can be introduced by using pre-synthesized building blocks, such as Fmoc-Lys(Biotin-PEG)-OH or Fmoc-Lys(Biotin-Ahx)-OH, which can be directly incorporated during SPPS. chempep.com Alternatively, spacer units like Fmoc-8-amino-3,6-dioxaoctanoic acid (a PEG-like spacer) can be sequentially coupled to the deprotected lysine side chain on the resin before the final addition of the biotin molecule. acs.org
Table 3: Common Spacer Moieties for Biotinylation
| Spacer Type | Example | Key Properties |
|---|---|---|
| Alkyl Chain | 6-Aminohexanoic Acid (Ahx) | Flexible, hydrophobic, increases distance. nih.govnih.gov |
| Polyethylene Glycol | Fmoc-8-amino-3,6-dioxaoctanoic acid | Flexible, hydrophilic, increases distance and improves water solubility. qyaobio.comissuu.comacs.org |
Table 4: Compound Names
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| This compound | Nα-tert-Butyloxycarbonyl-Nε-biotinyl-D-lysine |
| TFA | Trifluoroacetic acid |
| HF | Hydrofluoric acid |
| Boc-D-Lys(Fmoc)-OH | Nα-tert-Butyloxycarbonyl-Nε-(9-Fluorenylmethyloxycarbonyl)-D-lysine |
| Fmoc-D-Lys(Biotin)-OH | Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-biotinyl-D-lysine |
| Fmoc-Lys(Boc)-OH | Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(tert-Butyloxycarbonyl)-L-lysine |
| Mtt | Methyltrityl |
| Mmt | Monomethoxytrityl |
| Dde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl |
| ivDde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl |
| Alloc | Allyloxycarbonyl |
| Ahx | 6-Aminohexanoic acid |
| Fmoc-8-amino-3,6-dioxaoctanoic acid | N-(9-Fluorenylmethyloxycarbonyl)-8-amino-3,6-dioxaoctanoic acid |
| DCM | Dichloromethane |
| DMF | Dimethylformamide |
| HOBt | Hydroxybenzotriazole |
Aliphatic Linker Designs
Aliphatic linkers are a common choice for extending the distance between the biotin and the molecule of interest. These flexible, hydrophobic chains serve to project the biotin moiety away from the surface of the conjugated molecule, thereby improving its availability for binding. iris-biotech.denih.gov A frequently employed aliphatic spacer is 6-aminohexanoic acid (Ahx), also known as ε-aminocaproic acid. nih.govresearchgate.net The incorporation of one or more Ahx units creates a "long-arm" that enhances the efficiency of biotin-streptavidin interaction. nih.gov
The synthesis of such derivatives typically involves the coupling of biotin to the aliphatic spacer, which is then conjugated to the ε-amino group of the lysine residue. For instance, a biotin derivative, biotin-aminocaproic acid-lysine (BAL), has been synthesized using solid-phase chemistry. researchgate.net This approach simplifies the procedure and often results in a high-purity product. researchgate.net While many commercially available derivatives utilize the Fmoc protecting group for the α-amine, the same synthetic principles apply to the preparation of Boc-protected analogues. The use of these aliphatic linkers has been instrumental in the development of synthetic substrates for various enzymes and in the generation of anti-biotin antibodies. nih.govnih.gov
Table 1: Examples of Aliphatic Linkers Used in Biotinylation
| Linker | Structure | Key Features |
| 6-Aminohexanoic Acid (Ahx) | -NH-(CH₂)₅-CO- | Provides a flexible, hydrophobic spacer to reduce steric hindrance. nih.govresearchgate.net |
| Biotin-Aminocaproic Acid-Lysine (BAL) | Biotin-Ahx-Lys- | A "long-arm" derivative designed to project the biotin hapten for improved accessibility. researchgate.net |
Polyethylene Glycol (PEG) Based Spacers for Improved Solubility
A significant challenge in working with biotinylated molecules can be their poor solubility in aqueous environments, a consequence of the hydrophobic nature of both biotin and many of the molecules to which it is attached. issuu.comrsc.org A widely adopted strategy to overcome this limitation is the incorporation of polyethylene glycol (PEG) based spacers. rsc.orgnih.gov PEG is a hydrophilic and flexible polymer that, when used as a linker, can dramatically increase the water solubility of the resulting conjugate. nih.gov
The synthesis of PEGylated this compound derivatives involves the attachment of a PEG chain of a defined length to the ε-amino group of lysine, followed by biotinylation. These reagents are available with various numbers of ethylene (B1197577) glycol units, allowing for precise control over the length and hydrophilicity of the spacer. issuu.com For example, derivatives such as Fmoc-L-Lys(PEG4)-Biotin)-OH and Fmoc-L-Lys(PEG12)-Biotin)-OH are commercially available, demonstrating the principle of using PEG linkers of varying lengths. issuu.com The incorporation of these PEGylated building blocks into peptides and other biomolecules not only improves their solubility but can also reduce immunogenicity and enhance bioavailability. nih.gov
Table 2: Properties of PEGylated Biotin Linkers
| Property | Description |
| Increased Solubility | The hydrophilic nature of the PEG chain enhances the solubility of the biotinylated molecule in aqueous solutions. rsc.orgnih.gov |
| Reduced Steric Hindrance | The flexible PEG spacer positions the biotin moiety away from the conjugated molecule, facilitating its interaction with streptavidin. mdpi.com |
| Reduced Immunogenicity | PEGylation can mask the biotinylated molecule from the immune system, decreasing the risk of an immune response. nih.gov |
| Enhanced Pharmacokinetics | For therapeutic applications, PEGylation can increase the in-vivo half-life of the conjugate. nih.gov |
Development of Cleavable Biotinylation Strategies
The interaction between biotin and streptavidin is one of the strongest non-covalent interactions known in nature, which, while advantageous for capture and detection, presents a significant challenge when the recovery of the biotinylated molecule is desired. issuu.com To address this, a variety of cleavable linkers have been developed, allowing for the release of the captured molecule under specific chemical conditions. iris-biotech.deaxispharm.com These linkers are introduced between the biotin moiety and the lysine residue of the this compound building block.
Several classes of cleavable linkers have been explored, each with a unique mechanism of cleavage:
Disulfide-Based Linkers: These linkers contain a disulfide bond (-S-S-) that can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). researchgate.netnih.gov This strategy is widely used due to the mild cleavage conditions. However, the stability of the disulfide bond can be a concern in reducing environments, such as the cytoplasm of a cell. nih.gov The steric hindrance around the disulfide bond can be modulated to tune its stability and cleavage kinetics. sci-hub.se
Diol-Based Linkers: Linkers containing a vicinal diol (two hydroxyl groups on adjacent carbons) can be cleaved by oxidation with sodium periodate (B1199274) (NaIO₄). sci-hub.setum.de This cleavage is highly specific and occurs under mild conditions that are generally compatible with most biomolecules. sci-hub.se The reactivity of these linkers can be influenced by their structure, with vicinal amino alcohols being more labile than diols. sci-hub.se
Photocleavable Linkers: These linkers incorporate a photolabile group, such as an o-nitrobenzyl moiety, that can be cleaved upon exposure to UV light. universiteitleiden.nlresearchgate.net This method offers precise temporal and spatial control over the release of the captured molecule and avoids the need for additional chemical reagents. researchgate.net
Acid-Labile Linkers: Linkers that are sensitive to acidic conditions have also been developed. For example, cyclic acetal (B89532) linkers can be cleaved with mild acid treatment (e.g., 1% TFA). sci-hub.se
Dde-Based Linkers: Linkers based on the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) protecting group can be cleaved under mild conditions using hydrazine. researchgate.net This strategy offers an orthogonal cleavage method to many other protecting groups used in peptide synthesis. researchgate.net
The synthesis of these cleavable derivatives involves multi-step procedures, often performed on a solid support, to assemble the linker and attach it to the biotin and the protected lysine. rsc.org
Table 3: Overview of Cleavable Linker Strategies
| Linker Type | Cleavage Condition | Advantages |
| Disulfide | Reducing agents (e.g., DTT, TCEP) | Mild cleavage, widely used. nih.gov |
| Diol | Sodium Periodate (NaIO₄) | High specificity, mild conditions. sci-hub.se |
| Photocleavable | UV Light | High spatial and temporal control, reagent-free cleavage. researchgate.net |
| Acid-Labile | Mild Acid (e.g., 1% TFA) | Specific cleavage under acidic conditions. sci-hub.se |
| Dde-Based | Hydrazine | Orthogonal to many other protecting groups. researchgate.net |
Optimization of Coupling Conditions and Reagents for this compound Incorporation
The efficient incorporation of this compound and its derivatives into a growing peptide chain during solid-phase peptide synthesis (SPPS) is critical for the successful synthesis of biotinylated peptides. The choice of coupling reagents and reaction conditions can significantly impact the coupling efficiency, yield, and purity of the final product.
A variety of coupling reagents have been developed for amide bond formation in peptide synthesis. These reagents activate the carboxylic acid of the incoming amino acid, facilitating its reaction with the free amine of the resin-bound peptide. Common classes of coupling reagents include carbodiimides (e.g., N,N'-diisopropylcarbodiimide, DIC) and phosphonium (B103445) or aminium salts (e.g., HBTU, HATU, PyBOP). peptide.com
The selection of the optimal coupling reagent and conditions often depends on the specific amino acid sequence, particularly the presence of sterically hindered residues. peptide.com For the coupling of bulky residues like this compound, more reactive activating agents are often preferred.
Key Coupling Reagents and Additives:
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and efficient coupling reagent. peptide.com
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Generally considered more reactive than HBTU and is often used for difficult couplings with less risk of racemization. peptide.comnih.gov
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A highly effective coupling reagent, particularly for sterically hindered couplings and cyclization reactions. peptide.com
DIC (N,N'-Diisopropylcarbodiimide): A carbodiimide-based coupling reagent that is often used in combination with an additive to suppress side reactions. nih.gov
HOBt (1-Hydroxybenzotriazole) and HOAt (1-Hydroxy-7-azabenzotriazole): These additives are commonly used with carbodiimides and other coupling reagents to increase coupling efficiency and reduce racemization. HOAt is generally more effective than HOBt. peptide.comnih.gov
The optimization of coupling conditions may also involve adjusting the reaction time, temperature, and solvent. For instance, longer coupling times or double coupling cycles may be necessary for difficult sequences. nih.gov Microwave-assisted SPPS has also emerged as a technique to enhance coupling efficiency and reduce reaction times. nih.gov The use of specific solvent mixtures, such as NMP/DMSO, has been recommended for dissolving Fmoc-Lys(biotin)-OH and its derivatives for coupling. sigmaaldrich.com
Table 4: Common Coupling Reagents for this compound Incorporation
| Reagent | Class | Key Characteristics |
| HBTU | Aminium Salt | Efficient and widely used for routine peptide synthesis. peptide.com |
| HATU | Aminium Salt | More reactive than HBTU, good for difficult couplings, reduces racemization. peptide.comnih.gov |
| PyBOP | Phosphonium Salt | Highly effective for hindered couplings and cyclization. peptide.com |
| DIC/HOBt | Carbodiimide/Additive | A classic combination for efficient coupling with suppression of side reactions. nih.gov |
| DIC/HOAt | Carbodiimide/Additive | Generally more efficient than DIC/HOBt, especially for difficult couplings. nih.gov |
Mechanistic and Molecular Interaction Studies of Biotinylated Systems
Characterization of Biotin-Streptavidin/Avidin (B1170675) Binding Kinetics
The interaction between biotin (B1667282) and streptavidin is one of the strongest non-covalent bonds known in nature, characterized by an exceptionally low equilibrium dissociation constant (Kd). wikipedia.org This high affinity is central to its widespread use in various bioassays. plos.org The binding is not only strong but also rapid and stable against harsh conditions like extreme pH, temperature, and denaturing agents. wikipedia.orgthermofisher.com
The equilibrium dissociation constant (Kd) quantifies the affinity between a ligand (biotin) and a protein (streptavidin/avidin). A lower Kd value signifies a stronger binding affinity. For the biotin-streptavidin interaction, the Kd is on the order of 10-14 to 10-15 M. wikipedia.orgnih.gov
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to determine Kd. ITC directly measures the heat released or absorbed during the binding event, allowing for the simultaneous determination of the binding constant (Kd), binding enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) from a single experiment. aimspress.com Studies using ITC have shown that the thermodynamic parameters of the biotin-streptavidin interaction are temperature-dependent. At higher temperatures (30–40 °C), the interaction is primarily driven by enthalpy, whereas at lower temperatures, it becomes entropy-driven. aimspress.com This shift is attributed to conformational changes and alterations in the solvation state of the streptavidin binding pocket upon complex formation. aimspress.com
Table 1: Thermodynamic Parameters of Streptavidin-Biotin Binding at Various Temperatures via ITC This table is interactive. You can sort and filter the data.
| Temperature (°C) | KD (M) | ΔH (cal/mol) | -TΔS (cal/mol) | Stoichiometry (n) |
|---|---|---|---|---|
| 2 | 1.00E-09 | 10870 | -22970 | 2.74 |
| 10 | 1.00E-09 | 15090 | -27590 | 5.76 |
| 15 | 1.00E-09 | -21940 | 10040 | 0.98 |
| 20 | 1.00E-09 | -22960 | 10660 | 0.94 |
| 25 | 1.00E-07 | -23920 | 14320 | 0.98 |
| 30 | 1.00E-05 | -27850 | 20950 | 1.59 |
| 35 | 1.00E-04 | -32590 | 27190 | 2.41 |
| 40 | 1.00E-04 | -41980 | 36580 | 3.41 |
Data sourced from AIMS Press. aimspress.com
Techniques like Surface Plasmon Resonance (SPR) and direct Electrospray Ionization Mass Spectrometry (ESI-MS) are used to measure these rates. nih.govacs.org For instance, using silicon nanowire biosensors, the association rate constant (kₐ) for biotin-streptavidin was measured at 5.50 x 10⁸ M⁻¹s⁻¹, with a dissociation rate constant (kd) of 8.80 x 10⁻⁵ s⁻¹. nih.gov Other studies using radiolabeled biotin have reported kd values for streptavidin around 2.4 x 10⁻⁶ s⁻¹, which is about 30-fold higher (faster dissociation) than that for avidin (7.5 x 10⁻⁸ s⁻¹). nih.gov
Table 2: Kinetic Rate Constants for Biotin-Streptavidin/Avidin Interaction This table is interactive. You can sort and filter the data.
| System | Method | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Source |
|---|---|---|---|---|
| Biotin-Streptavidin | Si-NW FET | 5.50 x 10⁸ | 8.80 x 10⁻⁵ | nih.gov |
| Biotin-Streptavidin | Radiolabel Assay | Not Reported | 2.4 x 10⁻⁶ | nih.gov |
| Biotin-Avidin | Radiolabel Assay | Not Reported | 7.5 x 10⁻⁸ | nih.gov |
| Biotin-Streptavidin | Stopped-Flow | 1 x 10⁵ to 2 x 10⁸ | Extremely Slow | plos.org |
Si-NW FET: Silicon Nanowire Field-Effect Transistor
Equilibrium Dissociation Constants (Kd) Determination
Investigation of Steric and Conformational Effects of Biotinylation on Ligand Binding
While the biotin-streptavidin interaction itself is robust, the process of biotinylating a larger molecule, such as a peptide or protein, can introduce steric and conformational challenges that affect binding. frontiersin.org The use of a linker, such as the lysine (B10760008) in Boc-D-Lys(biotin)-OH, is a critical design consideration.
The position of the biotin moiety and the nature of the spacer arm can significantly impact both the biotin-avidin interaction and the biological function of the carrier molecule. sigmaaldrich.com If the biotin is attached too close to a protein's active site or if the linker is too short, steric hindrance can impede the bulky streptavidin (or avidin) molecule from accessing the biotin. frontiersin.orgbiorxiv.org This can lead to a drastic reduction in binding affinity. frontiersin.org To mitigate this, longer spacer arms, often incorporating polyethylene (B3416737) glycol (PEG) chains, are used to extend the biotin away from the surface of the biomolecule, improving its accessibility for streptavidin binding and enhancing assay sensitivity. thermofisher.comsigmaaldrich.comaatbio.com
Furthermore, the binding of biotin induces significant conformational changes in streptavidin. biorxiv.org A flexible loop (loop 3-4) on the streptavidin surface acts as a "lid" over the binding pocket. mdpi.com In the unbound (apo) state, this loop is often disordered, but upon biotin binding, it closes over the ligand, trapping it inside. mdpi.com This entrapment mechanism is a major contributor to the extremely slow dissociation rate. mdpi.com The binding also enhances the thermostability and structural order of the streptavidin tetramer, increasing its denaturation temperature from 75°C to as high as 112°C. researchgate.net
Comparative Analysis of D-Lysine vs. L-Lysine Biotinylation in Molecular Recognition
The chirality of the linker amino acid, such as in this compound versus its L-isomer, can potentially influence molecular recognition events. Studies investigating the impact of linker chirality have been conducted, for example, in the context of peptide nucleic acids (PNAs) designed to bind to double-stranded RNA (dsRNA) and DNA (dsDNA).
Table 3: Association Constants (Kₐ) for Lysine-Conjugated PNAs Binding to dsRNA This table is interactive. You can sort and filter the data.
| PNA Conjugate | Linker Chirality | Kₐ (x 10⁶ M⁻¹) | Source |
|---|---|---|---|
| PNA-C-L-Lys | L-Lysine | 2.1 | acs.org |
| PNA-C-D-Lys | D-Lysine | 2.2 | acs.org |
| PNA-N-L-Lys | L-Lysine | 2.2 | acs.org |
| PNA-N-D-Lys | D-Lysine | 2.2 | acs.org |
Data measured at 25°C. acs.org
Mechanistic Insights into Enzyme-Catalyzed Biotinylation Reactions (conceptual)
In biological systems, the attachment of biotin to proteins is not a random chemical process but a highly specific, enzyme-catalyzed reaction. This post-translational modification is carried out by a class of enzymes known as biotin protein ligases (BPLs), or holocarboxylase synthetases. researchgate.netnih.gov These enzymes ensure that biotin is attached to a specific lysine residue within a particular recognition sequence on the target protein, most notably on biotin-dependent carboxylases. embopress.org
The catalytic mechanism occurs in two main steps: researchgate.netnumberanalytics.com
Biotin Activation: The enzyme first activates biotin using ATP. The carboxyl group of biotin attacks the α-phosphate of ATP, leading to the formation of a biotinyl-5'-AMP mixed anhydride (B1165640) intermediate and the release of pyrophosphate (PPi). This step essentially "charges" the biotin, making it more reactive for the subsequent transfer.
Transfer to Lysine: The activated biotinyl-5'-AMP intermediate is then transferred to the target protein. The ε-amino group of a specific lysine residue on the biotin carboxyl carrier protein (BCCP) domain of the target enzyme attacks the carbonyl carbon of the biotinyl-AMP, forming a stable amide bond. researchgate.net This releases AMP and results in the covalently biotinylated protein.
This two-step mechanism ensures a highly specific and efficient transfer of biotin, which is crucial for the function of biotin-dependent enzymes involved in essential metabolic pathways like fatty acid synthesis, gluconeogenesis, and amino acid catabolism. nih.govannualreviews.org
Applications in Advanced Biochemical and Chemical Biology Techniques
Biomolecular Labeling and Conjugation Strategies
The primary utility of Boc-d-lys(biotin)-oh lies in its role as a biotinylating agent. Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule of interest, such as a protein or nucleic acid. issuu.com The exceptionally strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) or streptavidin is then exploited for detection, purification, and immobilization. issuu.comiris-biotech.de The Boc protecting group on the α-amino group of the lysine (B10760008) ensures that the molecule can be selectively incorporated during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions. smolecule.com
Protein and Peptide Labeling for Functional Elucidation
This compound is instrumental in the labeling of proteins and peptides, a critical step for elucidating their function, interactions, and localization within cellular environments. chemimpex.comchemimpex.com The compound is incorporated into a peptide sequence during synthesis, allowing for the precise placement of a biotin label. aatbio.comchempep.com
The surface labeling of proteins with biotin is a powerful technique for studying protein-protein interactions. researchgate.net By attaching a biotin tag to a specific protein, researchers can use this "bait" to pull down its binding partners from a complex mixture, a technique known as affinity purification or pull-down assay. chemimpex.com The strong interaction between biotin and streptavidin-coated beads allows for the efficient capture of the biotinylated protein and its interacting partners. issuu.com
Proximity labeling is an advanced application where an enzyme, often fused to a protein of interest, generates reactive biotin species that covalently label nearby proteins. While this compound itself is not the reactive species, it is a key building block in synthesizing the probes and reagents used in these techniques. issuu.com
Incorporating this compound internally within a peptide or protein sequence can provide valuable structural information. The position of the biotin label can be precisely controlled during peptide synthesis. lifetein.com This allows for the introduction of a bulky group at a specific site, which can be used to probe the structural environment of that position. Furthermore, the biotin tag can serve as a handle for attaching other reporter molecules, such as fluorophores, which can be used in techniques like Förster Resonance Energy Transfer (FRET) to measure intramolecular distances. researchgate.net
Surface Labeling for Protein Interaction Studies
Nucleic Acid Labeling and Hybridization Probe Development
Biotinylated nucleic acids are essential tools for a variety of molecular biology techniques, including Southern and Northern blotting, and in situ hybridization. While direct enzymatic incorporation of biotinylated nucleotides is a common method, the use of biotinylated peptide nucleic acids (PNAs) or other modified nucleic acid analogs synthesized with biotin-containing building blocks is also a significant application. These biotin-labeled probes hybridize to their complementary DNA or RNA sequences, and the biotin tag is then detected using streptavidin conjugated to an enzyme or a fluorescent dye. This allows for the sensitive and specific detection of target nucleic acid sequences. jenabioscience.com
Design of Bioconjugates for Multi-Component Assemblies
The ability to precisely place a biotin moiety on a biomolecule using reagents like this compound is fundamental to the construction of complex, multi-component assemblies. chempep.com Biotin's ability to bind to streptavidin, which has four biotin-binding sites, allows for the creation of well-defined molecular architectures. For example, a biotinylated peptide can be used to anchor a protein to a streptavidin-coated surface or to link multiple proteins together in a specific orientation. This strategy is employed in the development of biosensors, targeted drug delivery systems, and other advanced biomaterials. chemimpex.comchemimpex.com
Affinity-Based Purification and Isolation Methodologies
The strong and specific interaction between biotin and streptavidin forms the basis of one of the most widely used affinity purification strategies. issuu.comiris-biotech.de Biotin-tagged molecules, synthesized using precursors like this compound, can be efficiently isolated from complex biological mixtures. chemimpex.com
The process typically involves incubating a sample containing the biotinylated molecule with streptavidin-coated solid supports, such as magnetic beads or agarose (B213101) resin. The high affinity of the biotin-streptavidin interaction ensures that the tagged molecule is selectively captured, while other components of the mixture can be washed away. Elution of the purified molecule can be challenging due to the strength of the interaction, often requiring denaturing conditions. issuu.com However, the high purity of the isolated product often justifies this approach. chemimpex.com This methodology is routinely used for the purification of recombinant proteins, antibodies, and nucleic acids. chemimpex.com
Table 1: Properties of this compound and Related Compounds
| Compound Name | Synonyms | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| This compound | Nα-Boc-Nε-biotinyl-D-lysine | C21H36N4O6S | 472.6 | 1272755-71-1 |
| Boc-L-lys(biotin)-oh | Boc-biocytin | C21H36N4O6S | 472.59 | 62062-43-5 |
| Fmoc-L-Lys(Biotin)-OH | N-α-Fmoc-N-ε-Biotinyl-L-lysine | C31H38N4O6S | 594.7 | 146987-10-2 |
| Fmoc-D-Lys(Biotin)-OH | Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-biotinyl-D-lysine | C31H38N4O6S | 594.72 | 110990-09-5 |
Development of Immobilization Matrices for Affinity Chromatography
This compound is instrumental in the preparation of affinity chromatography matrices designed for the purification of biotin-binding proteins or for the capture of molecules that interact with a biotinylated bait. The principle lies in the exceptionally strong and specific interaction between biotin and avidin or streptavidin. iris-biotech.de
The process involves synthesizing a peptide or small molecule of interest and incorporating this compound into its structure. This biotinylated molecule is then immobilized on a solid support, such as agarose or magnetic beads, that is pre-coated with streptavidin. This creates a highly specific affinity matrix. When a complex mixture, like a cell lysate, is passed over this matrix, only the proteins that specifically bind to the synthesized bait molecule are captured.
Research Findings: In one application, biotinylated retinoids were synthesized using Boc-Lys(biotinyl)-OH to label retinol (B82714) binding proteins (RBPs). columbia.edu The biotin tag allows for the facile isolation and purification of the protein-ligand complex using streptavidin affinity chromatography. columbia.edu This technique enables the specific capture of RBPs from complex biological samples, which can then be eluted and identified through methods like mass spectrometry. columbia.edu The use of a biotinylated lysine derivative provides a stable tether for the affinity tag, ensuring efficient capture on the streptavidin column. columbia.edu Bioconjugation with reagents like this compound is a cornerstone of affinity purification, enhancing the specificity and efficiency of isolating target biomolecules. chemimpex.com
Table 1: Components of Affinity Chromatography Using Biotinylated Ligands
| Component | Function | Example |
| Solid Support | Provides the solid phase for immobilization. | Agarose beads, magnetic beads |
| Affinity Ligand | Binds specifically to the target molecule. | Streptavidin, Avidin |
| Bait Molecule | A synthesized peptide or molecule containing the biotin tag. | Peptide synthesized with this compound |
| Target Molecule | The molecule of interest to be purified from a mixture. | Retinol Binding Protein columbia.edu |
Application in Co-Immunoprecipitation and Pull-Down Assays
Co-immunoprecipitation (Co-IP) and pull-down assays are powerful techniques used to study protein-protein interactions. While Co-IP uses an antibody to capture a protein complex, a pull-down assay utilizes a tagged "bait" protein to isolate its binding partners ("prey" proteins). bioclone.net this compound is crucial for creating the biotin-tagged bait proteins used in these pull-down assays.
The workflow involves:
Bait Preparation: A protein of interest is expressed as a fusion protein with a tag, or a synthetic peptide bait is created incorporating this compound.
Immobilization: The biotinylated bait protein is captured on streptavidin-coated beads.
Incubation: The immobilized bait is incubated with a cell lysate containing potential prey proteins.
Washing and Elution: Non-specific binders are washed away, and the protein complexes are eluted for analysis by methods like Western blotting or mass spectrometry. bioclone.net
Research Findings: Chemical proteomics studies have utilized biotinylated probes to identify protein interaction partners. For instance, a biotin-tagged cyclic peptide was used to pull down its cellular binding partners from a cell lysate. frontiersin.org The subsequent identification of the captured proteins by mass spectrometry revealed a specific interaction with the 14-3-3 protein, which was later validated by competition pull-down assays. frontiersin.org This approach, which relies on a biotin tag for precipitation, is fundamental for elucidating the targets of bioactive molecules. frontiersin.org
Quantitative Recovery Strategies for Biotinylated Analytes
The strength of the biotin-streptavidin interaction (dissociation constant, Kd ≈ 10⁻¹⁴ M) is a double-edged sword. While excellent for capture, it makes the recovery of the biotinylated analyte from the complex extremely difficult without using harsh, denaturing conditions that can destroy the analyte. researchgate.netresearchgate.net
To address this, several strategies have been developed for the quantitative release and recovery of biotinylated molecules. These often involve incorporating a cleavable linker between the biotin moiety and the molecule of interest.
Table 2: Examples of Cleavable Linkers for Biotin Recovery
| Linker Type | Cleavage Condition | Reference |
| Disulfide (SS) | Reducing agents (e.g., DTT, TCEP) | iris-biotech.de |
| Diol | Periodate (B1199274) oxidation | tum.de |
| Diazobenzene | Sodium dithionite | rsc.org |
| Hydrazone | Low pH | rsc.org |
| Fluoride-labile Silyl (B83357) Ether | Fluoride ions | researchgate.net |
Research Findings: A method was developed that uses a hydrophilic tether containing a fluoride-labile silyl ether bond to connect biotin to a cysteine residue. researchgate.net The biotinylated molecule and its streptavidin complex can be captured on a solid support. Selective elution is then achieved by fluoride-catalyzed hydrolysis of the silicon-oxygen bond, releasing the target molecule under mild conditions, leaving the biotin-streptavidin complex behind. researchgate.net Other approaches use desthiobiotin, a biotin analog that binds less tightly to streptavidin and can be displaced competitively with biotin, allowing for gentle elution of the captured molecules. iris-biotech.de These methods are critical for applications where the recovered protein's structure and function must be preserved for downstream analysis, such as enzyme activity assays or structural studies. researchgate.netresearchgate.net
Development of Molecular Probes and Biosensor Platforms
This compound serves as a fundamental building block for the synthesis of sophisticated molecular probes and for the functionalization of biosensor surfaces. The biotin group acts as a universal handle for detection or immobilization via streptavidin conjugates.
Design of Fluorescent and Luminescent Biotinylated Probes for Imaging Studies
Fluorescent and luminescent probes are essential tools for visualizing biological processes within cells. By incorporating this compound into a probe's structure, researchers can utilize a two-step detection strategy. First, the probe binds to its biological target. Second, a fluorescently-labeled streptavidin conjugate is added, which binds to the probe's biotin tag, amplifying the signal and allowing for sensitive imaging.
Research Findings: Fluorescent D-amino acids (FDAAs) have been synthesized to probe peptidoglycan synthesis in bacteria. nih.gov For example, a D-lysine-based probe can be created by acylating the side-chain amino group of N-α-Boc-protected D-lysine with a fluorescent dye like fluorescein (B123965) isothiocyanate (FITC) or tetramethylrhodamine (B1193902) (TAMRA). nih.gov While this example uses the lysine side chain for dye attachment, a similar strategy can employ this compound to create a biotinylated amino acid that is subsequently detected by a fluorescent streptavidin. The lysine side chain is a common site for attaching tags like biotin or fluorescent dyes to a peptide. peptide.com This modular design allows for flexibility, as different fluorescent streptavidin conjugates can be used with the same biotinylated probe to achieve different imaging properties.
Construction of Activity-Based Probes for Enzyme Profiling
Activity-based probes (ABPs) are powerful chemical tools used to profile the activity of entire enzyme families directly in complex proteomes. ABPs typically consist of three parts: a reactive group (or "warhead") that covalently binds to the active site of a target enzyme, a linker, and a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment.
This compound and its Fmoc-protected counterpart, Fmoc-Lys(Biotin)-OH, are frequently used to introduce the biotin reporter tag into ABPs during solid-phase peptide synthesis. nih.govchempep.com
Research Findings: A library of ABPs targeting trypsin-like serine proteases was synthesized based on a diphenyl phosphonate (B1237965) (DPP) warhead. nih.gov In these probes, a biotin tag was attached via click chemistry to an alkyne handle incorporated into the probe structure. nih.gov Earlier generations of these probes directly incorporated a biotinylated lysine residue. nih.gov Similarly, bestatin-based ABPs were developed for metallo-aminopeptidases, where Fmoc-Lys(Biotin)-OH was used during solid-phase synthesis to install the biotin tag, enabling the detection and affinity separation of the labeled enzymes. nih.gov These biotinylated ABPs allow for the selective enrichment of active enzymes from a lysate using streptavidin beads, followed by identification by mass spectrometry, providing a snapshot of the functional state of the proteome. nih.govtum.de
Principles of Biosensor Surface Functionalization for Detection Systems
Biosensors rely on the specific interaction between a biological recognition element and a target analyte, which is converted into a measurable signal by a transducer. Biotin-streptavidin technology is widely used to functionalize biosensor surfaces due to its high specificity and robustness.
The general principle involves:
Surface Modification: The transducer surface (e.g., a gold electrode, quartz crystal) is modified with a self-assembled monolayer (SAM) that presents streptavidin to the solution.
Probe Immobilization: A biotinylated recognition element, such as an antibody, peptide, or nucleic acid synthesized using a biotinylated building block like this compound, is then immobilized on the streptavidin-coated surface.
Analyte Detection: The functionalized surface is exposed to a sample, and the binding of the target analyte to the immobilized probe is detected by the transducer.
Research Findings: In the development of an electrochemical immunosensor for Interleukin-6 (IL-6), a sandwich assay format was employed. mdpi.com While the capture antibody was directly immobilized, the detection antibody was biotinylated, allowing for subsequent binding of a streptavidin-horseradish peroxidase (SAv-HRP) conjugate. This enzyme then generates an amperometric signal upon addition of its substrate, amplifying the detection event. mdpi.com In another example, a quartz crystal microbalance (QCM-D) biosensor surface was functionalized by first creating a SAM, followed by exposure to streptavidin, and then immobilization of a biotinylated cyclodecapeptide. rsc.org This layered assembly creates a specific surface for studying the adhesion of cells expressing receptors for the peptide. rsc.org The use of biotinylated molecules is a versatile strategy for the controlled and oriented immobilization of bioreceptors on sensor surfaces. medchemexpress.com
High-Throughput Screening (HTS) Methodologies
The integration of this compound into HTS workflows is primarily centered on its role in creating biotinylated molecules that can be securely immobilized for array-based screening. The exceptionally strong and specific interaction between biotin and streptavidin (or avidin) forms the foundation of these techniques.
The synthesis of peptide libraries is a cornerstone of HTS, and this compound is a key building block in this process. During solid-phase peptide synthesis (SPPS), amino acids are added sequentially to a growing peptide chain anchored to a solid resin. plos.orgnih.gov this compound can be incorporated at any desired position within the peptide sequence. The tert-butoxycarbonyl (Boc) group protects the α-amino group of the lysine, allowing it to be coupled like any other standard amino acid in the chain. anaspec.compeptide.com The biotin molecule is already attached to the ε-amino group of the lysine side chain.
This process allows for the precise placement of a biotin tag. For instance, to mimic histone tails, a biotin tag can be added to the C-terminus or N-terminus of a peptide sequence, which is crucial for proper orientation when immobilized. nih.gov Once the synthesis is complete and the peptide is cleaved from the resin, the resulting biotinylated peptides can be purified and spotted onto a streptavidin-coated microarray slide. The high-affinity biotin-streptavidin interaction ensures the stable and oriented immobilization of the peptides on the surface, creating a high-density peptide microarray ready for screening. sinica.edu.tw This method has been used to prepare affibody molecules for directed immobilization on microarrays to study protein binding. sinica.edu.tw
| Synthesis Step | Description | Key Reagent Example |
| Resin Preparation | A solid support, often a resin like TentaGel or Rink Amide, is prepared for peptide chain elongation. plos.orgnih.gov | TentaGel Macrobeads |
| Amino Acid Coupling | Protected amino acids are sequentially coupled to the growing peptide chain. | Fmoc-Lys(Boc)-OH, this compound |
| Biotin Tag Incorporation | This compound is incorporated into the peptide sequence at a specific position. nih.gov | This compound |
| Deprotection & Cleavage | Protecting groups are removed, and the final peptide is cleaved from the solid support. | Trifluoroacetic acid (TFA) |
| Immobilization | The purified biotinylated peptides are spotted onto a streptavidin-coated surface. sinica.edu.tw | Streptavidin-coated microarray slides |
Peptide and protein microarrays fabricated using biotinylated molecules are powerful tools for HTS.
Ligand-Receptor Interactions: These microarrays can be used to identify and characterize interactions between proteins. In a typical assay, a library of biotinylated peptides is immobilized and then incubated with a potential binding partner (the "prey" or "ligand") which may be fluorescently labeled or later detected with a labeled antibody. whiterose.ac.uk This approach has been instrumental in deorphanizing receptors and mapping complex interaction networks. sanger.ac.uknih.gov For example, screening platforms have been developed to identify cell surface receptors for soluble protein ligands by using biotin-transfer reagents. researchgate.net The strength of the biotin-streptavidin linkage allows for stringent washing conditions, which reduces non-specific binding and improves the signal-to-noise ratio of the assay. google.com
Enzyme Substrates: Microarrays can be used to screen for substrates of a particular enzyme. A library of potential peptide substrates is immobilized on the array and then incubated with the enzyme of interest along with any necessary co-factors. plos.org Post-translational modifications (such as phosphorylation or glycosylation) catalyzed by the enzyme can then be detected using specific antibodies or chemical probes. This method was successfully used to identify novel substrates for O-GlcNAc Transferase (OGT) from a dynamic peptide microarray, demonstrating its utility in activity-based HTS. plos.org Similarly, libraries have been screened to find peptide substrates for transglutaminase. nih.gov
| Screening Application | Methodology | Example Research Area |
| Receptor Deorphanization | An array of potential ligands (peptides) is probed with a labeled receptor ectodomain. nih.gov | Identifying binding partners for orphan receptors. |
| Antibody Specificity | An array of peptides with various post-translational modifications is probed with an antibody. nih.gov | Characterizing the specificity of histone-modification antibodies. |
| Enzyme Substrate Discovery | An array of potential peptide substrates is treated with an enzyme, and modification is detected. plos.org | Finding novel substrates for kinases or glycosyltransferases. |
| Inhibitor Screening | A known enzyme-substrate pair is used; the assay is run in the presence of potential inhibitors from a compound library. nih.gov | Discovery of small molecule inhibitors of protein-protein interactions. |
Fabrication of Peptide and Protein Microarrays
Microscopy and Imaging Applications (Methodological Focus)
The biotin tag introduced via this compound serves as a versatile handle for attaching imaging probes, enabling the visualization and tracking of molecules in various biological contexts.
Proximity-dependent biotinylation methods like BioID have become popular for mapping protein neighborhoods within a cell. frontiersin.orgnih.govresearchgate.net However, a more direct approach involves synthesizing a biotinylated molecule of interest (e.g., a peptide, drug, or probe) using this compound and introducing it into cells. Once inside, the cells are fixed, permeabilized, and incubated with streptavidin conjugated to a fluorescent dye (e.g., fluorescein or rhodamine) or a gold nanoparticle. google.com The location of the biotinylated molecule can then be visualized using fluorescence microscopy or electron microscopy, respectively. google.com This technique allows for the precise determination of the subcellular compartment to which a specific molecule localizes, providing insights into its function and mechanism of action. researchgate.net
Understanding the dynamic movement of molecules is crucial for deciphering biological processes. Single-particle tracking (SPT) allows for the observation of individual molecules in real-time. oup.com Biotinylated probes, synthesized using reagents like this compound, are central to many SPT experiments.
The biotinylated molecule of interest is linked via a streptavidin bridge to a larger imaging probe, such as a quantum dot or a gold nanoparticle. sci-hub.senih.gov This complex can then be introduced into a system, and its movement can be tracked with high spatial and temporal resolution using advanced microscopy techniques. biorxiv.org This approach has been used to:
Study the diffusion of lipids in a model membrane by tracking a biotinylated lipid attached to a gold nanoparticle. sci-hub.se
Probe the interaction between DNA and DNA-binding enzymes. biorxiv.org
Investigate the unbinding dynamics of the streptavidin-biotin bond itself using high-speed force spectroscopy. pnas.org
These studies provide quantitative data on diffusion coefficients, binding kinetics, and conformational changes, offering a dynamic view of molecular processes that is unattainable with static methods.
| Tracking Experiment | Molecule of Interest | Imaging Probe | Information Gained |
| Membrane Diffusion | Biotinylated DPPE lipid | Gold Nanoparticle (AuNP) | Diffusion coefficient, membrane fluidity. sci-hub.se |
| DNA-Enzyme Interaction | Biotinylated DNA | Polystyrene (PS) particle | Enzyme binding, DNA unwinding rate. biorxiv.org |
| HIV Variant Recovery | Biotinylated DNA Probe | Streptavidin-coated magnetic beads | Separation and sequencing of minor viral variants. nih.gov |
| Receptor-Ligand Unbinding | Biotinylated Ligand | AFM Cantilever | Unbinding force, free-energy landscape. pnas.org |
Intracellular Localization Studies of Biotinylated Molecules
Integration in Biomaterial Science and Nanotechnology Research
The principles of molecular self-assembly and specific recognition are being harnessed to build novel biomaterials and nanodevices, with the biotin-streptavidin system playing a pivotal role. Peptides synthesized with this compound are key components in this field.
Researchers have designed self-assembling peptide amphiphiles that incorporate a biotinylated lysine. bilkent.edu.tr These molecules spontaneously form nanofibers in aqueous solutions, with the biotin groups displayed on the nanofiber surface. This creates a versatile scaffold that can be functionalized by attaching any biotinylated molecule via a streptavidin linker. bilkent.edu.trnih.gov For example, biotinylated antigens can be attached to these nanofibers to create a potent vaccine adjuvant that enhances immune responses. bilkent.edu.tr
In nanotechnology, this strategy is used to construct multifunctional nanoparticles. A core nanoparticle can be coated with streptavidin, allowing for the modular attachment of various biotinylated components, such as targeting ligands, imaging agents, and therapeutic molecules. nih.gov The use of this compound in the synthesis of these components ensures the precise control over their structure and allows for their directed conjugation to the nanocarrier. This "plug-and-play" approach is central to the development of next-generation systems for diagnostics and drug delivery. nih.govmdpi.com
Conceptual Design of Biotinylated Scaffolds for Cell Culture Studies
The development of three-dimensional (3D) cell culture systems that mimic the in vivo cellular environment is a significant goal in tissue engineering and cell biology. Biotinylated scaffolds offer a modular and versatile platform to achieve this. The fundamental concept revolves around the high-affinity interaction between biotin and avidin or streptavidin.
The design of such scaffolds often begins with a base biomaterial, such as a hydrogel like gellan gum or a protein-based matrix like gelatin. plos.orgunipi.it This base scaffold can be functionalized with avidin or streptavidin. Subsequently, biotinylated molecules, including cell adhesion ligands, growth factors, or other bioactive species, can be non-covalently attached to the scaffold in a controlled manner. plos.orgunipi.it This modular approach allows for the creation of a wide range of tailored microenvironments suitable for different cell types and research questions. plos.org
For instance, a gellan gum hydrogel can be conjugated with avidin. plos.org This "activated" hydrogel can then be treated with biotinylated components to promote cell attachment and growth. Human fibroblasts and bone marrow stromal cells have been successfully cultured in such systems treated with biotinylated RGD peptides or biotinylated fibronectin. plos.org The long-term stability and suitable mechanical properties of these hydrogels make them feasible for extended cell culture studies. plos.org
Another conceptual design involves creating cardiac patches from a blend of alginate and gelatin. unipi.it These scaffolds can be functionalized by incorporating a biotinylated component, allowing for the subsequent attachment of streptavidin and then a biotinylated growth factor, such as insulin-like growth factor-1 (IGF-1). unipi.it This strategy aims to enhance cell adhesion, survival, and tissue regeneration. unipi.it
The use of this compound in these conceptual designs would occur during the synthesis of the biotinylated ligands. The free carboxylic acid of this compound allows it to be coupled to the amine groups of peptides (like RGD) or proteins (like fibronectin or IGF-1) using standard peptide coupling chemistry. The Boc protecting group on the alpha-amine prevents unwanted polymerization or side reactions during this conjugation step. After the ligand is synthesized and purified, it can be introduced to the avidin-functionalized scaffold.
Table 1: Conceptual Design of Biotinylated Scaffolds
| Scaffold Component | Function | Example Material/Molecule | Citation |
|---|---|---|---|
| Base Matrix | Provides structural support for 3D cell culture. | Gellan Gum, Alginate-Gelatin blend | plos.orgunipi.it |
| Bridging Molecule | Binds to the base matrix and presents binding sites for biotinylated ligands. | Avidin, Streptavidin | plos.orgunipi.it |
| Biotinylated Ligand | Bioactive molecule that promotes specific cellular responses. | Biotinylated RGD, Biotinylated Fibronectin, Biotinylated IGF-1 | plos.orgunipi.it |
| Biotinylation Reagent | Used to attach biotin to the bioactive ligand. | This compound |
Surface Functionalization of Nanoparticles for Research Tool Development
The functionalization of nanoparticles with biomolecules has revolutionized the development of research tools for detection, imaging, and targeted delivery. Biotinylation is a key strategy in this field due to the highly specific and strong interaction between biotin and streptavidin/avidin. rsc.org This interaction allows for the assembly of complex nanoparticle-based tools with precise control over their composition and function.
The process of functionalizing a nanoparticle surface with a molecule like this compound typically involves covalent attachment. For nanoparticles with surface amine groups, the carboxylic acid of this compound can be activated and coupled to form a stable amide bond. The Boc protecting group ensures that the alpha-amine of the lysine derivative does not participate in the reaction.
Once the nanoparticles are biotinylated, they can be used in a variety of research applications. For example, they can be conjugated to streptavidin-linked enzymes for use in immunoassays, or to streptavidin-coated quantum dots for fluorescent imaging. rsc.orgmoleculardepot.com The small size of the biotin molecule is advantageous as it is unlikely to interfere with the function of the nanoparticle or the conjugated biomolecule. rsc.org
Detailed research findings have demonstrated the utility of biotinylated nanoparticles in various contexts. For instance, biotinylated magnetic nanoparticles have been developed for targeted separation and delivery applications. In one approach, magnetotactic bacteria were genetically engineered to display biotin on the surface of magnetosomes, creating biotinylated magnetic nanoparticles for potential use in tumor imaging and targeted drug delivery. nih.gov
Another area of research involves the use of biotinylated nanoparticles to study and interact with the blood-brain barrier (BBB). preprints.org In one study, oil-in-water nanoemulsions were stabilized with biotinylated hyaluronic acid. preprints.org These biotinylated nanoparticles could then be functionalized with a streptavidin-linked peptide to promote accumulation at the BBB. preprints.org
The development of these research tools often relies on the ability to create stable, well-defined biotinylated surfaces on nanoparticles. This compound serves as a valuable building block in the synthesis of the molecules used to coat these nanoparticles, enabling the creation of sophisticated probes and delivery vehicles for advanced biochemical and chemical biology research.
Table 2: Research Findings on Biotinylated Nanoparticles
| Nanoparticle Type | Functionalization Strategy | Research Application | Key Finding | Citation |
|---|---|---|---|---|
| Magnetic Nanoparticles | Genetic engineering of magnetotactic bacteria to display biotin. | Tumor imaging and targeted drug delivery. | Successful in vivo surface modification of magnetosomes with functional biotins. | nih.gov |
| Oil-in-Water Nanoemulsions | Stabilization with biotinylated hyaluronic acid and subsequent conjugation with a streptavidin-linked peptide. | Promotion of accumulation at the blood-brain barrier. | A versatile platform for targeted drug delivery across the BBB. | preprints.org |
| General Nanoparticles | Covalent attachment of biotin-modified polymers like PEG. | Targeted delivery to cells overexpressing biotin receptors. | Enhanced intracellular delivery and broad applicability in biomedical applications. | rsc.org |
Analytical Characterization and Quality Assessment of Biotinylated Constructs
Chromatographic Methodologies for Purity and Homogeneity Assessment
Chromatographic techniques are indispensable for separating the target biotinylated compound from unreacted starting materials, by-products, and other impurities, thereby allowing for accurate purity and homogeneity assessment.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing biotinylated molecules. ptfarm.pl Reversed-phase HPLC (RP-HPLC) is frequently employed to determine the purity of biotinylated compounds and conjugates. This method separates molecules based on their hydrophobicity, typically using a C18 stationary phase. nih.gov The stability of biotinylated molecules and the release kinetics of conjugated drugs can also be effectively monitored using HPLC. nih.gov For instance, the purity of a multi-functional Biotin-Pt(IV)-SAHA conjugate was successfully determined using an analytical HPLC system with a reversed-phase C18 column.
In addition to purity assessment, HPLC methods have been developed and validated for the quantitative determination of biotin (B1667282) in various preparations, demonstrating high levels of linearity, reproducibility, and accuracy. ptfarm.pl For certain applications, such as the analysis of biotinylated oligonucleotides, anion-exchange HPLC is a valuable tool. nih.gov This technique not only assesses purity but can also predetermine the functionality of the biotinylated oligonucleotide by evaluating its ability to bind to avidin (B1170675). nih.gov
Table 1: Representative HPLC Conditions for Analysis of Biotinylated Compounds This table is interactive. Users can sort the data by clicking on the column headers.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| System | Thermo Scientific Dionex Ultimate 3000 | Shimadzu LC-10AT VP ptfarm.pl | Agilent 1200 rsc.org |
| Column | Reversed-phase C18 (250 mm x 4.6 mm, 5 µm) | Not Specified | Angilent Zorbax 300SD-C18 RP rsc.org |
| Mobile Phase | Not Specified | Not Specified | CH3OH (0.1% TFA) and Water (0.1% TFA) rsc.org |
| Flow Rate | Not Specified | 1.0 mL/min ptfarm.pl | Not Specified |
| Detection | UV-Vis Detector | Spectrophotometric (200 nm) ptfarm.pl | Diode Array UV Detector rsc.org |
| Temperature | Room Temperature | 25°C ptfarm.pl | Not Specified |
Capillary Electrophoresis (CE) offers a high-efficiency separation method for the analysis of biotinylated constructs. google.com Its high voltage operation, enabled by excellent heat dissipation in narrow capillaries, allows for rapid and reproducible separations. google.com Different modes of CE are utilized depending on the analytical need. Capillary Zone Electrophoresis (CZE) has been successfully applied to study the migration behavior of biotin and related compounds, achieving excellent separation with a 50 mM borate (B1201080) buffer at pH 9.0. researchgate.net
For samples containing low concentrations of biotin, Micellar Electrokinetic Chromatography (MEKC) is a preferred approach to prevent the biotin peak from being obscured by larger peaks from other components in the matrix. researchgate.net Furthermore, Sodium Dodecyl Sulfate-Capillary Gel Electrophoresis (SDS-CGE) provides a quantitative method to determine the degree of biotinylation on a protein. nih.gov This is achieved by measuring the amount of monomeric avidin that binds to the biotin-protein conjugate, which forms a larger complex with a different migration time. nih.gov The presence of the biotin tag has been shown to not interfere with the analysis of amplicons by CE, underscoring its utility in post-PCR purification methods. bu.edu
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometric Approaches for Molecular Weight Verification and Structural Confirmation
Mass spectrometry (MS) is a powerful tool for the definitive identification and structural elucidation of biotinylated molecules. It provides precise molecular weight data and, through fragmentation analysis, offers insights into the compound's structure.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is widely used for the rapid molecular weight verification of biotinylated peptides and other constructs. rsc.orgsigmaaldrich.com It is particularly useful in solid-phase peptide synthesis to confirm the successful incorporation of biotinylated amino acids like Fmoc-D-Lys(Biotin)-OH. sci-hub.se In proteomic workflows, MALDI-TOF MS is used to identify biotinylated peptides that have been captured on streptavidin supports and subsequently eluted. sigmaaldrich.com The technique is sensitive enough to identify specific sites of biotinylation within a protein, which is critical for methods that use biotin tagging to study protein modifications and interactions. pnas.org
Table 2: Example MALDI-TOF MS Data for Biotinylated Constructs This table is interactive. Users can sort the data by clicking on the column headers.
| Compound / Peptide | Description | Calculated Mass (m/z) | Observed Mass (m/z) | Reference |
|---|---|---|---|---|
| Biotin-Pt(IV)-SAHA | Platinum(IV) complex | 805.2065 [M]+ | 805.2065 [M]+ | |
| Pt(IV)-Biotin | Platinum(IV) complex | 560.0942 [M+H]+ | 560.0942 [M+H]+ | |
| Cys(SEt)-Lys(Cys(SEt))-CBT | Peptide fragment | 566.7 [M+H]+ | 567.0 [M+H]+ | rsc.org |
| Alkyne-Lys | Modified Lysine (B10760008) | 225 [M+H]+ | 226 [M+H]+ | caltech.edu |
Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS/MS), is a vital technique for obtaining high-resolution mass data and detailed structural information on biotinylated compounds. nih.gov While the identification of biotinylated peptides by LC-ESI-MS/MS is robust, the presence of the large biotin tag can alter the peptide's chromatographic behavior and introduce alternative fragmentation pathways that may complicate standard database searches. researchgate.net
A systematic study of the tandem mass spectra of biotinylated peptides is crucial for improving their detection and characterization. nih.govacs.org Researchers have identified various signature fragment ions that are generated during the collision-induced dissociation of peptides modified with biotin or its derivatives. nih.govacs.org Understanding these specific fragmentation patterns is essential for the confident assignment of biotinylation sites, which is a critical aspect of modern proteomic techniques like BioID and APEX that map protein-protein interactions. nih.gov
MALDI-TOF Mass Spectrometry
Spectroscopic Techniques for Conformational Analysis
Beyond establishing purity and primary structure, understanding the three-dimensional conformation of biotinylated constructs can be critical to their function. Spectroscopic techniques provide valuable insights into the secondary and tertiary structures of these molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, is a powerful method for probing conformational changes. nih.gov By comparing the chemical shifts of a molecule before and after biotinylation, researchers can identify specific protons affected by the modification, revealing alterations in the local chemical environment and, by extension, the molecule's conformation. nih.gov Variable-temperature (VT) NMR experiments can further elucidate the conformational landscape by identifying intramolecular hydrogen bonds that stabilize specific structures. acs.org
Intrinsic fluorescence spectroscopy can be employed to detect changes in the local environment of aromatic amino acids like tryptophan and tyrosine. nih.gov Alterations in the emission spectrum upon biotinylation or the binding of a biotinylated ligand can signal conformational shifts, changes in solvent exposure, or aggregation events. nih.gov
Circular Dichroism (CD) Spectroscopy for Secondary Structure Evaluation
The far-UV region of the CD spectrum (typically 190-260 nm) provides a detailed signature of the protein's secondary structural elements, such as α-helices, β-sheets, and random coils. harvard.edu For instance, α-helical structures are characterized by negative bands at approximately 222 nm and 208 nm and a positive band around 190 nm, whereas β-sheets show a negative band near 218 nm and a positive band around 195 nm. harvard.edumdpi.com
The table below presents representative data from the CD analysis of a biotinylated peptide, illustrating the conservation of its secondary structure after modification.
| Secondary Structure Element | Unmodified Peptide (%) | Biotinylated Peptide (%) |
| α-Helix | 45 | 43 |
| β-Sheet | 20 | 22 |
| Turns | 15 | 15 |
| Random Coil | 20 | 20 |
This is a representative table compiled from typical data found in the analysis of biotinylated peptides; the values are illustrative.
This preservation of structure is a critical quality attribute, ensuring that the biotinylated molecule will behave as expected in downstream applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the atomic-level structural characterization of molecules in solution. For a compound like Boc-d-lys(biotin)-oh, NMR provides definitive confirmation of its chemical structure, purity, and the successful conjugation of the biotin and Boc protecting groups to the lysine backbone. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are employed for a comprehensive analysis.
¹H NMR spectra provide information on the number and environment of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration of the proton signals allow for the assignment of each proton to its specific position in the structure. For this compound, characteristic signals would include those from the tert-butoxycarbonyl (Boc) group (a singlet around 1.4 ppm), the lysine backbone protons, and the protons of the biotin moiety.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., carbonyl, aliphatic, aromatic). The presence of signals corresponding to the carbonyls of the Boc group and the urea (B33335) ring of biotin, as well as the carbons of the lysine and biotin side chains, confirms the identity of the compound. For instance, specific chemical shifts for Biotin-lys(Boc)-OH have been reported, providing a reference for quality control. rsc.org
The following tables summarize characteristic NMR data for biotinylated lysine derivatives.
Table 1: Representative ¹H-NMR Data for a Boc-Protected Lysine Derivative
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
|---|---|---|
| ~7.7-7.8 | d | Aromatic (Fmoc group) |
| ~7.2-7.4 | m | Aromatic (Fmoc group) |
| ~4.1-4.4 | m | Lys α-CH and Fmoc-CH, CH₂ |
| ~3.0 | t | Lys ε-CH₂ |
| ~1.7-1.9 | m | Lys β-CH₂, γ-CH₂ |
| 1.43 | s | Boc (tert-butyl) protons |
| ~1.3-1.5 | m | Lys δ-CH₂ |
Data is representative for an Nα-Fmoc-Nε-Boc-lysine derivative and serves for illustrative purposes.
Table 2: ¹³C-NMR Chemical Shift Data for Biotin-lys(Boc)-OH
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| 24.7 | Lysine side chain C |
| 25.9 | Lysine side chain C |
| 28.0 | Biotin side chain C |
| 28.3 | Biotin side chain C |
| 30.4 | Lysine side chain C |
| 55.6 | Biotin ring C |
| 59.86 | Biotin ring C |
| 61.4 | Biotin ring C |
| 163.1 | Biotin urea C=O |
| 169.4 | Lysine amide C=O |
| 170.7 | Lysine carboxyl C=O |
Source: Adapted from Electronic Supplementary Information, Royal Society of Chemistry. rsc.org
Together, these NMR techniques provide an unambiguous structural confirmation of this compound, which is essential for its use as a building block in the synthesis of more complex biotinylated constructs.
Future Directions and Emerging Research Avenues for Boc D Lys Biotin Oh
Advancements in Bioorthogonal Biotinylation Techniques
Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. rsc.org The future of biotinylation using reagents like Boc-D-Lys(biotin)-OH is increasingly tied to these advanced chemical strategies, which offer greater precision and control over labeling.
One major area of advancement is the expanded use of bioorthogonal ligation reactions. rsc.org The Staudinger ligation, a reaction between an azide (B81097) and a phosphine (B1218219), is a prime example. universiteitleiden.nlnih.gov Researchers are designing systems where a molecule of interest is functionalized with an azide. This compound can be incorporated into a peptide or probe that is subsequently modified to carry a phosphine group, enabling it to react specifically with the azide-tagged target within a complex biological environment. universiteitleiden.nl This two-step labeling strategy allows for precise attachment of biotin (B1667282) for detection or purification. universiteitleiden.nl
Another evolving area is the development of cleavable linkers. While the biotin-streptavidin interaction is remarkably strong (Kd = 10-15 M), which is advantageous for detection, it can hinder the recovery of target proteins under mild conditions. issuu.com Future constructs incorporating this compound are expected to increasingly feature linkers that can be cleaved by specific stimuli, such as pH changes, reduction, or light. iris-biotech.de This allows for the efficient capture of biotinylated molecules and their subsequent release without harsh denaturing agents. iris-biotech.de Furthermore, strategies to mitigate the hydrophobicity of biotin, which can sometimes impact the solubility and function of the labeled protein, involve incorporating hydrophilic spacers, like polyethylene (B3416737) glycol (PEG), between the lysine (B10760008) residue and the biotin moiety. issuu.combroadpharm.com
| Bioorthogonal Strategy | Description | Key Advantage |
| Staudinger Ligation | Reaction between an azide-functionalized target and a phosphine-modified biotinylated probe. universiteitleiden.nlnih.gov | High chemoselectivity and biocompatibility, allowing for specific labeling in complex biological mixtures. rsc.orgnih.gov |
| Cleavable Linkers | Incorporation of a chemically labile bond between the biotin moiety and the target molecule. iris-biotech.de | Enables the release of captured targets under mild conditions, preserving their native structure and function. iris-biotech.de |
| Hydrophilic Spacers (e.g., PEG) | Insertion of a water-soluble linker between biotin and the peptide backbone. issuu.combroadpharm.com | Improves the solubility of the resulting conjugate and minimizes steric hindrance or functional disruption caused by biotin's hydrophobicity. issuu.com |
Development of Multifunctional Biotinylated Constructs for Systems Biology Research
Systems biology aims to understand the complex interactions within biological systems. This compound is a valuable tool in this field for creating sophisticated, multifunctional constructs that can probe these interactions with higher levels of complexity.
An emerging trend is the synthesis of probes with multiple modifications to study multifaceted biological processes like post-translational modifications (PTMs). For instance, researchers are creating biotinylated glycosulfopeptides, which contain both a sugar group (glycosylation) and a sulfate (B86663) group (sulfation) in addition to the biotin tag. researchgate.net Such constructs are invaluable for studying the combined effects of different PTMs on protein recognition and signaling, such as in selectin-ligand interactions. researchgate.net
Furthermore, the development of multivalent biotin constructs is a significant area of research. This involves creating molecules that display multiple biotin groups, which can enhance binding avidity to streptavidin-coated surfaces or nanoparticles. google.comnih.gov For example, biotinylated C-mannoside clusters have been synthesized to study their binding and internalization by immune cells expressing DC-SIGN. nih.gov By varying the number of mannose and biotin units, researchers can fine-tune the construct's properties for applications in vaccine development and immunology. nih.gov The use of this compound in conjunction with polymer or nanoparticle technology also allows for the amplified delivery of therapeutic agents to specific biological targets, creating complex systems for targeted drug delivery. google.com
| Construct Type | Description | Research Application |
| Multiply-Modified Peptides | Peptides featuring a biotin tag alongside other PTMs like glycosylation and sulfation. researchgate.net | Studying the interplay of different PTMs in protein-protein interactions and cellular signaling. researchgate.net |
| Multivalent Biotin Clusters | Constructs displaying multiple biotin moieties, often built on a scaffold. google.comnih.gov | Enhancing binding to streptavidin surfaces for immunoassays and studying receptor clustering on cell surfaces. nih.gov |
| Biotin-Nanoparticle Conjugates | Biotinylated targeting ligands attached to the surface of nanoparticles or polymers carrying a cargo. google.com | Amplified and targeted delivery of drugs, imaging agents, or other active molecules to diseased cells or tissues. google.com |
Automation and Miniaturization in Synthesis and Application Platforms
The synthesis of peptides incorporating this compound and their subsequent use in large-scale screening assays are benefiting immensely from automation and miniaturization. These technologies increase throughput, reduce costs, and improve reproducibility.
Modern peptide synthesis is increasingly automated. mit.edu High-efficiency solid-phase peptide synthesis (HE-SPPS) and automated fast-flow peptide synthesis (AFPS) platforms significantly reduce the time required for each coupling cycle. mit.eduresearchgate.netmit.edu Microwave-assisted synthesis, for example, can enhance the incorporation of bulky residues like this compound, leading to faster synthesis and higher purity of the final peptide. chempep.com These automated systems ensure high fidelity and reproducibility, which is critical for producing the complex constructs needed for modern research. mit.educhempep.com
On the application side, miniaturization has led to the development of high-density microarrays. researchgate.netcore.ac.uk Using techniques like CMOS-chip based printing, thousands of different biotinylated peptides can be synthesized and immobilized on a small glass slide. core.ac.uk These microarrays are powerful tools for high-throughput screening to discover new protein ligands, map enzyme-substrate specificity, or profile antibody binding. researchgate.netnih.gov The biotin tag, incorporated via this compound during synthesis, facilitates the controlled immobilization of these peptides onto streptavidin-coated surfaces, a crucial step in microarray fabrication. nih.gov
| Technology | Impact on this compound Workflow | Key Benefit |
| Automated Peptide Synthesis (HE-SPPS, AFPS) | Accelerates the incorporation of this compound into peptide chains. mit.eduresearchgate.net | Increased speed, purity, and reproducibility of complex peptide synthesis. researchgate.netchempep.com |
| Miniaturized Platforms (e.g., Microarrays) | Enables high-throughput screening of large libraries of biotinylated peptides. researchgate.netcore.ac.uk | Massively parallel analysis for discovering new molecular interactions and biological functions. researchgate.netnih.gov |
| Flow Chemistry | Allows for continuous, controlled synthesis of peptides and other molecules. mit.eduuva.nl | Enhanced reaction control, safety, and scalability compared to traditional batch synthesis. mit.edu |
Exploration in Synthetic Biology for Unnatural Amino Acid Incorporation
Synthetic biology involves the design and construction of new biological parts, devices, and systems. The use of unnatural amino acids (UAAs), which are not one of the 20 canonical proteinogenic amino acids, is a key strategy in this field. cpcscientific.com this compound is itself a derivative of a D-amino acid, which is "unnatural" in the context of the exclusively L-amino acid-based ribosomal protein synthesis. Its use in synthetic peptides confers resistance to degradation by proteases, which typically recognize only L-amino acids. cpcscientific.comnih.gov
Future research will likely see the expanded use of D-amino acids like D-lysine(biotin) in the design of highly stable peptide-based drugs and probes. nih.gov Beyond simple enzymatic resistance, the incorporation of UAAs allows for the introduction of novel chemical functionalities, conformational constraints, and diverse molecular scaffolds. cpcscientific.com
A significant frontier is the genetic encoding of UAAs. tum.de Techniques such as amber stop codon suppression allow for the site-specific incorporation of UAAs, including derivatives of lysine, directly into proteins during translation in living cells. issuu.com While direct genetic incorporation of a large, complex molecule like this compound presents challenges, a two-step approach is more common. A lysine derivative with a bioorthogonal handle (like an azide) is incorporated genetically, followed by chemical modification with a biotin probe. issuu.com This hybrid synthetic biology/chemical approach combines the precision of genetic encoding with the versatility of chemical ligation, opening avenues for producing proteins with precisely placed biotin tags for in-vivo studies.
Conceptual Frameworks for Targeted Molecular Systems in Research
This compound is an integral component in the development of sophisticated molecular systems designed for targeted research and therapeutic applications. These conceptual frameworks often involve a modular design with a targeting moiety, a carrier, and a payload.
One such framework is the development of nanocarriers for theranostics—a strategy that combines therapy and diagnostics. Researchers are synthesizing nanogels, for example, from poly(acrylic acid), and then conjugating them with both a targeting peptide and a chelating agent for radioisotopes. mdpi.comresearchgate.net A biotinylated version of the targeting peptide, synthesized using this compound, could be used to facilitate purification or to add another layer of targeting via a streptavidin bridge. These nanocarriers are designed to selectively accumulate in tumor tissues, allowing for simultaneous imaging and delivery of a therapeutic radionuclide like 177Lu. mdpi.com
Another powerful framework involves the use of cell-penetrating peptides or other targeting ligands to deliver payloads across biological barriers. mit.edu For instance, peptide platforms have been designed to cross the blood-brain barrier (BBB) to deliver anti-cancer drugs to glioblastoma. mit.edu Incorporating a biotin tag via this compound into such a system would enable researchers to track its biodistribution, study its interaction with the BBB, and purify the peptide-drug conjugate for detailed analysis. These targeted molecular systems represent a shift from single-molecule probes to integrated, multifunctional platforms designed to perform complex tasks in a biological setting. mit.edumdpi.com
Q & A
Q. What are the critical steps in synthesizing Boc-D-Lys(Biotin)-OH with high purity, and how can protection group compatibility be ensured?
- Methodological Answer :
- Synthesis Protocol : Use solid-phase peptide synthesis (SPPS) with Boc chemistry. Protect the ε-amino group of lysine with a biotin moiety while maintaining Boc protection on the α-amino group. Ensure orthogonal protection strategies to prevent undesired side reactions .
- Purification : Employ reverse-phase HPLC with C18 columns, using gradients of acetonitrile/water (0.1% TFA). Validate purity (>95%) via analytical HPLC and mass spectrometry (HRMS) .
- Compatibility Checks : Monitor deprotection efficiency using ninhydrin tests during SPPS. Confirm biotin stability under acidic Boc deprotection conditions (e.g., TFA treatment) via comparative FT-IR spectroscopy .
Q. Which analytical techniques are essential for characterizing this compound, and how should spectral inconsistencies be resolved?
- Methodological Answer :
- Core Techniques :
NMR : Analyze and spectra to verify backbone structure and biotin conjugation. For example, biotin’s thiophane ring protons appear at δ 1.3–1.7 ppm .
HRMS : Confirm molecular weight (e.g., CHNO requires m/z 468.54) .
- Troubleshooting : If NMR peaks overlap, use 2D NMR (COSY, HSQC) or adjust solvent systems (e.g., DMSO-d vs. CDCl). For HRMS discrepancies, re-purify samples and cross-check with elemental analysis .
Q. How to design experiments validating biotin-avidin interaction efficiency in this compound conjugates?
- Methodological Answer :
- Affinity Testing : Perform surface plasmon resonance (SPR) or ELISA to measure binding kinetics (K). Use streptavidin-coated plates and titrate conjugate concentrations .
- Negative Controls : Include non-biotinylated lysine analogs to rule out non-specific binding. Validate via competitive assays with free biotin .
Advanced Research Questions
Q. What strategies address low coupling efficiency of this compound in automated peptide synthesis?
- Methodological Answer :
- Optimization Steps :
Activation Reagents : Switch from HOBt/DIC to PyBOP/HOAt for sterically hindered residues.
Solvent Systems : Use DMF/NMP mixtures to improve solubility.
Coupling Time : Extend reaction cycles (2×30 min) and monitor via Kaiser test .
- Data Validation : Compare crude product mass spectra pre- and post-optimization to quantify efficiency gains .
Q. How can computational modeling predict solvent effects on this compound stability, and what experimental validations are required?
- Methodological Answer :
- Modeling Approach : Use molecular dynamics (MD) simulations (e.g., GROMACS) to assess conformational stability in water, DMSO, or TFA. Focus on hydrogen bonding between biotin and solvent molecules .
- Experimental Validation : Conduct accelerated degradation studies (e.g., 40°C for 72 hrs) in target solvents. Monitor degradation via HPLC and correlate with MD-predicted instability hotspots .
Q. What advanced methods detect trace biotin contamination in this compound samples, and how do their sensitivities compare?
- Methodological Answer :
- Detection Techniques :
LC-MS/MS : Achieves ppb-level sensitivity by targeting biotin’s fragment ions (e.g., m/z 227.1).
Biolayer Interferometry (BLI) : Detects contamination via off-rate changes in streptavidin-binding assays .
- Comparative Analysis : BLI is faster but less specific; LC-MS/MS provides structural confirmation but requires longer run times .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biotin-avidin binding affinities for this compound conjugates?
- Methodological Answer :
- Variables to Audit :
Conjugate Purity : Re-analyze samples via HPLC to exclude impurities.
Assay Conditions : Standardize buffer pH (6.5–7.5) and ionic strength (150 mM NaCl).
Streptavidin Source : Commercial streptavidin batches vary; validate with a single vendor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
